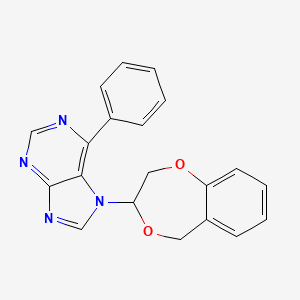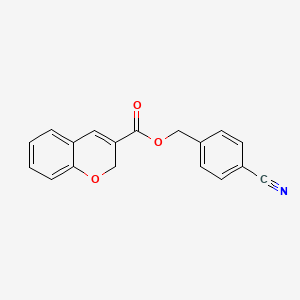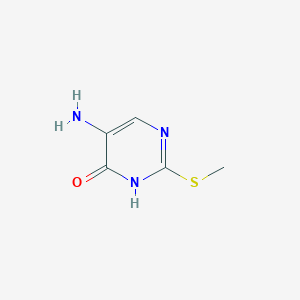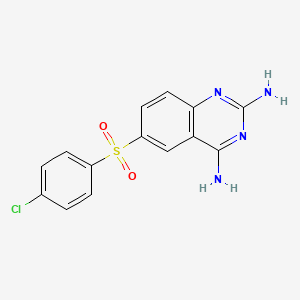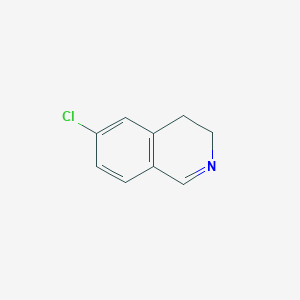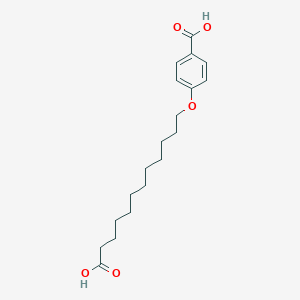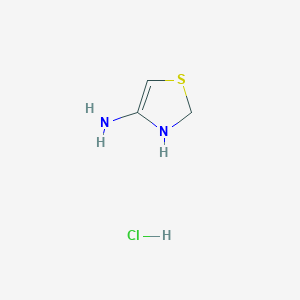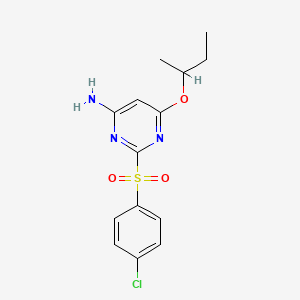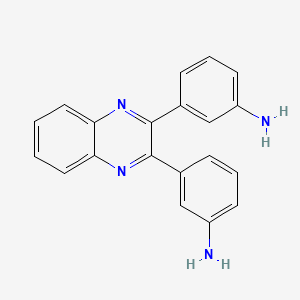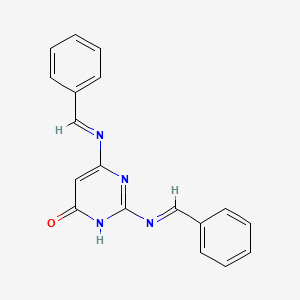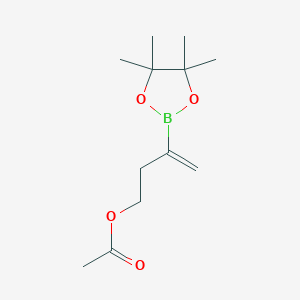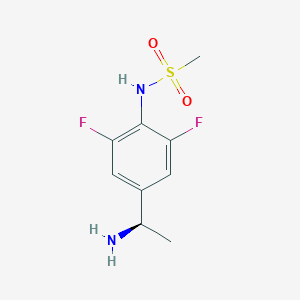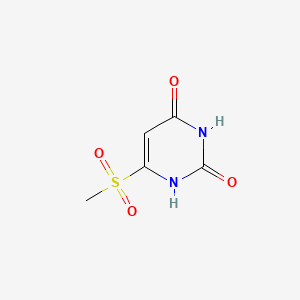
6-(Methylsulfonyl)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylsulfonyl)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a methylsulfonyl group attached to the sixth position of the uracil ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)uracil can be achieved through several methods:
Lithiation Method:
Nucleophilic Substitution: Another method involves the nucleophilic substitution of the halogen in 6-chloropyrimidines with a methylsulfonyl group.
Grignard Reagent Method: This method uses the Grignard reagent obtained from 6-halouracil, which reacts with methylsulfonyl chloride.
Cyclization Method: Cyclization of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates followed by transformation of the intermediate 6-methylsulfanyluracils to this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methylsulfonyl)uracil undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the uracil ring or the methylsulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can lead to sulfone derivatives, while nucleophilic substitution can introduce various functional groups at the sixth position of the uracil ring .
Wissenschaftliche Forschungsanwendungen
6-(Methylsulfonyl)uracil has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of antiviral and anticancer agents.
Biological Studies: Used in studies involving nucleic acid analogs and their interactions with enzymes and receptors.
Industrial Applications: Employed in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 6-(Methylsulfonyl)uracil involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the utilization of radioactive formate for the biosynthesis of the methyl group of DNA-thymine by Ehrlich ascites tumor cells . This inhibition is diminished in the presence of deoxyuridine and deoxycytidine, suggesting that the compound interferes with the conversion of precursors to DNA-thymine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Phenylsulfanyl)uracil: Similar in structure but with a phenylsulfanyl group instead of a methylsulfonyl group.
6-(Phenylselanyl)uracil: Contains a phenylselanyl group at the sixth position.
6-Benzyluracil: Features a benzyl group at the sixth position.
Uniqueness
6-(Methylsulfonyl)uracil is unique due to its specific methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other 6-substituted uracil derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds with potential therapeutic applications .
Eigenschaften
CAS-Nummer |
6851-33-8 |
|---|---|
Molekularformel |
C5H6N2O4S |
Molekulargewicht |
190.18 g/mol |
IUPAC-Name |
6-methylsulfonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O4S/c1-12(10,11)4-2-3(8)6-5(9)7-4/h2H,1H3,(H2,6,7,8,9) |
InChI-Schlüssel |
IBABLMOBNCGAMS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=O)NC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


